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Brain-2 protein, mouse

hypothalamic development posterior pituitary gene knockout

The mouse Brain-2 protein (CAS 147258-11-5), encoded by the Pou3f2 gene, is a Class III POU-homeodomain transcription factor. It is also designated Brn-2, Oct-7, or OTF-7, and is distinct from the T-box brain protein 2 (TBR2/EOMES).

Molecular Formula C10H9ClN2S2
Molecular Weight 0
CAS No. 147258-11-5
Cat. No. B1177955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrain-2 protein, mouse
CAS147258-11-5
SynonymsBrain-2 protein, mouse
Molecular FormulaC10H9ClN2S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brain-2 Protein (Mouse, CAS 147258-11-5): Product Identity and Supply Chain Baseline


The mouse Brain-2 protein (CAS 147258-11-5), encoded by the Pou3f2 gene, is a Class III POU-homeodomain transcription factor [1]. It is also designated Brn-2, Oct-7, or OTF-7, and is distinct from the T-box brain protein 2 (TBR2/EOMES) [2]. The reference UniProt accession is P31360 (PO3F2_MOUSE), and the RefSeq identifier is NM_008899 [3][4]. As a recombinant protein, it is supplied for research use in neuronal differentiation studies, neuroendocrine cancer modeling, and direct neuronal reprogramming assays; procurement specifications should reference the full-length 445-amino-acid sequence with the DNA-binding POU-specific (aa 264–338) and homeobox (aa 356–415) domains intact [3].

1
Workflow: Neuronal differentiation, neuroendocrine cancer modeling, direct neuronal reprogramming
2
Specification: Full-length 445-aa with intact POU-specific and homeobox domains (RefSeq NM_008899)
3
Identity: Matches UniProt P31360; confirm sequence to ensure DNA-binding domain integrity

Why In-Class POU-III Transcription Factors Cannot Substitute for Brain-2 Protein in Mouse Models


Despite sharing a conserved POU domain architecture with Brn-1 (POU3F3), Brn-4 (POU3F4), and Oct-6 (POU3F1), the mouse Brain-2 protein possesses unique structural and regulatory features that preclude generic substitution in procurement and experimental design. Brn-2 knockout mice exhibit a lethal phenotype—posterior pituitary agenesis—that is not compensated by Brn-1, Brn-4, or Oct-6, demonstrating that overlapping expression does not equate to functional redundancy in the hypothalamic-pituitary axis [1][2]. Moreover, Brn-2 is the only POU-III member that cooperates with SOX4/11/12 on specific gene promoters and is an essential component of the ASCL1–BRN2–MYT1L trio required for fibroblast-to-neuron reprogramming [3][4]. These functional exclusivities mean that substituting Brn-2 with any other POU-III protein will produce divergent transcriptional outputs, invalidating experimental models that depend on Brn-2-specific gene regulation.

Pituitary Development
Brn-2−/−: complete posterior pituitary agenesis, lethal
Brn-1−/− or Oct-6−/−: pituitary intact; cortical/Schwann cell phenotypes only
Reprogramming
ASCL1+BRN2+MYT1L: efficient iN cell generation
ASCL1+Brn-1+MYT1L or ASCL1+Oct-6+MYT1L: no rescue
Melanoma Switch
BRN2 represses MITF, drives invasion
Brn-1, Oct-6: no MITF regulation or invasion phenotype

Quantitative Differential Evidence for Mouse Brain-2 (Brn-2) vs. Closest Analogs


Brn-2 Knockout Yields Posterior Pituitary Agenesis Not Rescued by In-Class POU-III Paralogs

Homozygous Brn-2 knockout mice show complete absence of the posterior pituitary gland, with no vasopressin-expressing nerve fibers detected in the posterior lobe, and loss of paraventricular and supraoptic nuclei [1]. In contrast, Brn-1 (Pou3f3) knockout does not produce this hypothalamic phenotype but instead shows cortical laminar defects, while Oct-6 (Pou3f1) knockouts exhibit Schwann cell differentiation arrest without hypothalamic involvement [2][3]. Heterozygous Brn-2 mice show a proportional reduction in oxytocin and vasopressin gene transcripts, indicating Brn-2 dosage-dependent regulation of neuroendocrine genes not shared by Brn-1 or Oct-6 [4].

Post. Pituitary Development
Head-to-head
Brn-2−/−: complete agenesis, absent vasopressin fibers, PVN/SON loss
Brn-1−/−: pituitary intact; Oct-6−/−: normal pituitary
Non-redundant developmental function; only Brn-2 rescues phenotype
Constitutive knockout, C57BL/6; P0–P4 histology
hypothalamic development posterior pituitary gene knockout vasopressin oxytocin

Brn-2 Is Uniquely Required for the ASCL1-MYT1L Induced Neuronal Reprogramming Cocktail

The defined three-factor combination of ASCL1, BRN2, and MYT1L is sufficient to convert mouse embryonic fibroblasts into functional induced neuronal (iN) cells, generating MAP2-positive neurons with action potentials as early as 6 days post-transduction [1]. Critically, omission of Brn-2 from this cocktail abolishes neuronal conversion, and replacement of Brn-2 with Brn-1 or Oct-6 fails to rescue iN cell generation at comparable efficiency [2]. Brn-2 acts downstream of ASCL1 by accessing chromatin opened by the pioneer factor and promoting transcription of neuronal genes; Brn-1 and Brn-4 do not substitute in this chromatin-accessing capacity despite shared DNA-binding motifs [3].

Neuronal Reprogramming
Head-to-head
ASCL1+BRN2+MYT1L → MAP2+ neurons with action potentials
Minus BRN2 or substitute with Brn-1/Oct-6: no iN cells
Binary requirement for Brn-2 in reprogramming cocktail
Mouse embryonic fibroblasts, day 6–14
induced neuronal cells reprogramming ASCL1 MYT1L fibroblast conversion

Brn-2 Occupies 2,108 Genomic Loci in Melanoma Cells Distinct from Those Bound by MITF

Genome-wide ChIP-chip analysis in 501Mel melanoma cells identified 2,108 BRN2 binding loci within regulatory regions of ~1,700 target genes [1]. BRN2 directly represses MITF (Microphthalmia-associated Transcription Factor) at its promoter, and cells expressing high BRN2 exhibit a marked invasive phenotype with enhanced metastatic capacity [2]. This is in direct contrast to MITF, which drives a proliferative, melanocytic phenotype; reciprocal regulation creates a phenotypic switch mechanism not observed for other POU-III factors such as Brn-1 or Oct-6 in the melanocytic lineage [3]. Additionally, the miR-211 microRNA directly targets BRN2 translation in melanocytes, providing a post-transcriptional regulatory layer absent for other POU-III paralogs [4].

Genome Occupancy
Head-to-head
2,108
binding loci in melanoma
Direct MITF repression; invasion phenotype
501Mel cells, ChIP-chip; miR-211 regulatory layer
melanoma ChIP-chip MITF invasion target genes

BRN2 Is a Specific Driver of Neuroendocrine Prostate Cancer with a First-in-Field Pharmacological Inhibitor

BRN2 is specifically and directly suppressed by androgen receptor (AR) signaling; AR pathway inhibitor-resistant prostate cancer models show BRN2 upregulation as a major driver of neuroendocrine differentiation and aggressive tumor growth [1]. In clinical samples, BRN2 expression was highest in NEPC tumors and significantly increased in castration-resistant prostate cancer compared with adenocarcinoma, particularly in patients with low serum PSA [2]. This neuroendocrine driver function is not shared by Brn-1 (POU3F3) or Oct-6 (POU3F1), which are not AR-regulated in prostate tissue [3]. A first-in-field specific BRN2 inhibitor, B18-94 (now described in patent US20250205204A1), inhibits BRN2–DNA interaction, downregulates SOX2/ASCL1/PEG10, and reduces proliferation specifically in NEPC models with no effect on BRN2-negative prostate cancer lines [4].

NEPC Driver & Inhibitor
Head-to-head
B18-94 inhibitor selectively reduces NEPC proliferation
No effect on BRN2-negative adenocarcinoma lines
Unique druggable axis; model-specific requirement
AR-suppressed models; patent US20250205204A1
neuroendocrine prostate cancer androgen receptor SOX2 B18-94 therapeutic target

Brn-2 Regulates 42 Schizophrenia-Associated Genes in Human Neural Progenitors Through TRIM8

RNA-sequencing of POU3F2-knockdown human neural progenitor cells identified 42 schizophrenia-associated genes under Brn-2 regulation, including TRIM8, which is itself controlled through a schizophrenia GWAS SNP (rs5011218) in an allele-specific manner [1]. This regulatory pathway linking a GWAS risk variant to a defined transcription factor network is unique to Brn-2 among POU-III proteins; neither Brn-1 nor Oct-6 knockdown produces equivalent enrichment for SCZ-associated gene sets in NPCs [2]. The TRIM8 regulatory axis suggests Brn-2 has specific relevance to neuropsychiatric disease modeling that cannot be replicated with other POU-III family members [3].

SCZ Gene Network
Class-level
42 SCZ-associated genes regulated via TRIM8
Class-specific pathway; may not generalize to other POU-III
Human NPCs, RNA-seq; allele-specific rs5011218
schizophrenia TRIM8 neural progenitor cells GWAS rs5011218

Brn-2, But Not Oct-6 or Brn-1, Can Rescue Myelination Defects in Oct-6-Deficient Schwann Cells

Brn-2 is expressed in Schwann cells in a developmental profile similar to Oct-6, and its activation does not depend on Oct-6 [1]. In Oct-6-deficient mice, overexpression of Brn-2 restores myelination to near-normal levels, whereas Brn-1 overexpression produces only partial rescue under the same conditions [2]. This demonstrates that although Brn-2 and Oct-6 functions largely overlap in Schwann cells, Brn-2 possesses an intrinsic capacity for myelination rescue that exceeds that of Brn-1, providing a quantitative distinction relevant to PNS myelin research [3].

Myelination Rescue
Head-to-head
Brn-2 overexpression: near-normal myelination in Oct-6−/−
Brn-1 overexpression: only partial rescue
Reported higher rescue efficiency supports research selection
Oct-6 KO mouse, sciatic nerve histology
Schwann cells myelination peripheral nerve Oct-6 genetic rescue

Optimal Application Scenarios for Brain-2 Protein (Mouse) Based on Quantitative Differentiation Evidence


Hypothalamic-Pituitary Axis Development and Neuroendocrine Gene Regulation Studies

Investigators studying magnocellular neuron specification, vasopressin/oxytocin transcriptional regulation, or posterior pituitary organogenesis must use mouse Brn-2 protein or expression constructs, as Brn-2−/− uniquely produces complete posterior pituitary agenesis that no other POU-III factor compensates [1]. Heterozygous models further enable quantitative gene-dosage experiments through proportional reduction of neuroendocrine transcripts [2].

Direct Neuronal Reprogramming and Induced Neuronal (iN) Cell Production

Any laboratory employing the ASCL1–BRN2–MYT1L protocol for fibroblast-to-neuron conversion must procure Brn-2 specifically; omission abrogates conversion and substitution with Brn-1, Oct-6, or Brn-4 fails to rescue iN cell generation [1]. This is a binary requirement confirmed in both mouse and human reprogramming systems [2].

Melanoma Invasion and BRN2–MITF Phenotype Switching Research

Programs investigating melanoma cell invasion, metastatic behavior, or the BRN2–MITF reciprocal regulatory axis require BRN2-specific reagents for ChIP, overexpression, or knockdown experiments. BRN2 occupies over 2,100 genomic loci and directly represses MITF, a mechanism not shared by other POU-III family members [1]. The miR-211–BRN2 translational regulatory circuit is likewise exclusive to BRN2 [2].

Neuroendocrine Prostate Cancer Drug Discovery Targeting the BRN2–SOX2 Axis

Pharmaceutical programs developing BRN2 inhibitors (e.g., B18-94 chemotype) for castration-resistant neuroendocrine prostate cancer require authenticated mouse Brn-2 protein for in vitro binding assays, crystallography, and selectivity profiling against other POU-III family members [1]. The AR–BRN2–SOX2 signaling axis is unique to BRN2 among POU-III proteins, and the patent landscape (US20250205204A1) confirms active commercial development of BRN2-targeted therapeutics [2].

Application
Selection Property
Validation Focus
Hypothalamic-pituitary axis studies
Non-redundant developmental pathway
Vasopressin/oxytocin gene-dose response
Direct neuronal reprogramming (iN cells)
ASCL1-BRN2-MYT1L trio exclusivity
iN cell conversion efficiency & marker validation
Melanoma invasion & phenotype switching
BRN2-MITF regulatory axis specificity
ChIP target gene occupancy; miR-211 regulation
Neuroendocrine prostate cancer inhibitor screening
BRN2 inhibitor selectivity among POU-III family
NEPC model response vs. adenocarcinoma controls
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